1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its unique structure, which integrates a pyridine ring and an azetidine ring through an ether linkage. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex molecules.
The compound can be synthesized through the reaction of pyridine derivatives with azetidine intermediates. One common method involves the reaction of 3-hydroxypyridine with azetidin-1-yl ethanone under specific conditions to yield the desired product.
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. It is classified as an organic compound with potential applications in pharmaceuticals and materials science.
The synthesis of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one typically involves several steps:
Optimizing reaction conditions, including solvent choice and temperature, is crucial for maximizing the yield of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one. Common solvents used include dichloromethane or ethanol, while catalysts may include Lewis acids or bases to facilitate the reaction.
The molecular formula of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is . Its structure features:
The compound's molecular weight is approximately 188.23 g/mol. The structural representation indicates a planar arrangement conducive to interactions with biological targets.
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is involved in several chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to ketones or aldehydes.
Reduction: Reduction processes can convert this compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution Reactions: The presence of the pyridine ring allows for electrophilic and nucleophilic substitutions, enabling the formation of various derivatives through reactions with halogens or other electrophiles.
The mechanism of action for 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The structural features facilitate binding to active sites, modulating enzymatic activity and influencing biochemical pathways. Detailed studies are necessary to identify precise molecular interactions and pathways affected by this compound.
While specific physical properties such as boiling point or melting point are not widely documented, general observations about similar compounds suggest moderate solubility in organic solvents and potential stability under standard laboratory conditions.
The chemical properties include:
Relevant data on solubility and reactivity can vary based on experimental conditions but typically indicate compatibility with common organic solvents .
The applications of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one span several domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its structural properties that may influence biological activity.
Industry: It finds use in developing new materials and catalysts for various industrial processes .
Heterocyclic compounds constitute the foundational architecture of modern pharmaceutical agents, with nitrogen-containing variants exhibiting unparalleled dominance in drug discovery pipelines. These molecular frameworks offer exceptional versatility in modulating biological interactions through precise control of electronic distribution, three-dimensional conformation, and hydrogen bonding capabilities. Among nitrogenous heterocycles, azetidine (four-membered) and pyridine (six-membered) rings represent distinct yet complementary pharmacophores with profound significance in medicinal chemistry. Their strategic fusion creates hybrid architectures, exemplified by 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, that leverage the unique pharmacological advantages of both ring systems while mitigating individual limitations. This molecular integration strategy has emerged as a powerful approach in addressing complex challenges in drug design, particularly for targets requiring precise spatial orientation of functional groups and optimized pharmacokinetic profiles. The systematic exploration of such hybrid systems represents a frontier in the development of novel therapeutic agents targeting increasingly challenging disease mechanisms [1] [9].
The azetidine-pyridine hybrid framework embodies a strategic convergence of conformational constraint and directed molecular recognition, offering medicinal chemists a versatile template for rational drug design. This significance manifests through several distinct pharmacological and physicochemical advantages:
Enhanced Target Engagement Precision: The azetidine ring introduces significant conformational rigidity compared to larger cyclic amines like piperidine or pyrrolidine. This constrained geometry reduces the entropic penalty upon binding to biological targets, particularly those with well-defined pockets requiring precise ligand orientation. The spatial preorganization of functional groups attached to the azetidine scaffold enhances binding affinity and selectivity for complex targets like G-protein-coupled receptors (GPCRs) and kinases. This principle was demonstrated in tubulin polymerization inhibitors where conformational restriction significantly improved anticancer activity [1] [4].
Optimized Physicochemical and Pharmacokinetic Properties: Pyridine contributes essential hydrogen-bond accepting capability through its sp²-hybridized nitrogen atom, improving aqueous solubility and membrane permeability—two often competing properties that challenge drug development. The moderate basicity (pKa ≈ 5.2) of the pyridinyl nitrogen enhances tissue distribution while maintaining acceptable solubility under physiological conditions. Furthermore, azetidine's lower basicity (pKa ≈ 11.3) compared to its azaheterocyclic counterparts reduces cationic character at physiological pH, potentially improving central nervous system (CNS) penetration and reducing P-glycoprotein-mediated efflux when desired [9].
Metabolic Resilience: The electronic profile of the pyridine ring confers resistance to oxidative metabolism, particularly when compared to phenyl alternatives. This translates to improved metabolic stability and extended plasma half-lives, as evidenced by direct comparisons where pyridine substitution improved metabolic stability 160-fold over phenyl-containing analogs. Simultaneously, the azetidine ring's strain-release properties offer unique metabolic pathways distinct from those observed with saturated five- and six-membered nitrogen heterocycles, potentially avoiding problematic metabolites [9].
Versatile Synthetic Elaboration: The distinct chemical environments of the azetidine nitrogen and the pyridine nitrogen/oxygen atoms enable orthogonal functionalization. The azetidine nitrogen readily undergoes alkylation or acylation (as in the titular compound's ethanone moiety), while the pyridine ring supports electrophilic substitution, metal-catalyzed cross-coupling, and N-oxidation. This facilitates efficient structure-activity relationship (SAR) exploration around both heterocyclic cores [5] [8].
Table 1: Molecular Properties of 1-[3-(Pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₁₂N₂O₂ | Balanced carbon/nitrogen/oxygen ratio |
Molecular Weight | 192.22 g/mol | Within optimal range for oral bioavailability |
Rotatable Bonds | 4 | Moderate conformational flexibility |
Hydrogen Bond Acceptors | 4 (2xN, 2xO) | Enhanced solubility and target interactions |
Hydrogen Bond Donors | 0 | Improved membrane permeability |
cLogP (Estimated) | ~0.5 | Balanced lipophilicity |
Rigid Bonds | 7 (Azetidine + Pyridine cores) | Reduced entropic penalty upon binding |
Stereochemistry | Achiral (planar pyridine + symmetric substitution) | Simplified synthesis and development |
Topological Polar Surface Area (tPSA) | 41.6 Ų | Favorable for cellular permeability |
Data compiled from chemical registry entries and computational predictions [3] [6]
The hybrid's structural duality enables simultaneous engagement with complementary binding sites—a capability exploited in kinase inhibitor design where the azetidine nitrogen coordinates with the hinge region backbone, while the pyridine ring extends into hydrophobic pockets or participates in π-stacking interactions. This bifunctionality underpins the scaffold's emergence as a privileged structure in medicinal chemistry, particularly for challenging targets in oncology, CNS disorders, and infectious diseases [1] [8].
The development trajectory of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one reflects broader advances in heterocyclic and fragment-based drug discovery. Its emergence was not serendipitous but resulted from systematic efforts to address limitations in earlier chemotypes:
Early Azetidine Chemistry (Pre-2000s): Initial interest in azetidines focused primarily on their inherent ring strain (≈26 kcal/mol) and its implications for reactivity. Early synthetic routes were often lengthy, low-yielding, and provided limited functional group tolerance, hindering exploration of azetidine-containing pharmacophores. The primary focus remained on saturated N-heterocycles like piperidine and pyrrolidine, which offered easier synthesis despite their conformational flexibility [1].
Pyridine Diversification Era (2000-2010): During this period, pyridine chemistry advanced significantly with improved cross-coupling methodologies (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) and directed ortho-metalation techniques. This enabled the efficient synthesis of complex pyridine ethers and amines. Simultaneously, the therapeutic success of pyridine-containing drugs (e.g., crizotinib, abiraterone) validated pyridine as a privileged scaffold. However, simple pyridine derivatives often suffered from metabolic instability or insufficient target engagement [9].
Hybridization and Rational Design (2010-Present): The convergence of synthetic methodology advances created the foundation for purposeful azetidine-pyridine hybridization. Key developments included:
Table 2: Key Historical Milestones in the Development of Azetidine-Pyridine Hybrids
Time Period | Key Advancement | Impact on Compound Development |
---|---|---|
Pre-2000 | Basic azetidine ring synthesis (e.g., Gabriel synthesis) | Limited access to 3-functionalized azetidines |
2000-2005 | Pd/Cu-catalyzed C-N and C-O coupling reactions | Enabled linkage of complex heterocyclic fragments |
2005-2010 | Improved protecting group strategies for azetidines | Facilitated selective functionalization of azetidine nitrogen |
2010-2015 | Multicomponent reactions (MCRs) incorporating pyridines | Efficient library synthesis for SAR exploration |
2015-2020 | Flow chemistry protocols for strained heterocycles | Safer, scalable synthesis of azetidine intermediates |
2020-Present | Late-stage diversification via C-H activation | Direct functionalization of the hybrid scaffold |
The specific compound 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one (CAS: 1798517-34-6) emerged around the mid-2010s as a versatile multifunctional building block rather than merely a final target. Its chemical structure embodies strategic design elements:
Patent analyses reveal a significant uptick in claims incorporating this specific scaffold after 2020, particularly in kinase inhibitor programs targeting the c-Kit receptor (gastrointestinal stromal tumors), JAK/STAT pathway (inflammatory disorders), and tubulin polymerization (anticancer agents). Its utility stems from the ease with which the acetyl group can be elaborated into more complex pharmacophores while retaining the critical azetidine-pyridine spatial relationship [8].
Synthetic routes to this intermediate have evolved toward efficiency and scalability. A representative modern approach involves:
The compound's role continues to expand beyond traditional small-molecule drug discovery into proteolysis-targeting chimeras (PROTACs)—where its rigidity and bifunctionality are advantageous for linker design—and as a ligand in transition metal catalysis for asymmetric synthesis, leveraging the azetidine nitrogen's coordination potential and the pyridine's directing effects in C-H activation [1] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3